molecular formula C14H19ClO9 B138449 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride CAS No. 14227-87-3

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride

Cat. No.: B138449
CAS No.: 14227-87-3
M. Wt: 366.75 g/mol
InChI Key: BYWPSIUIJNAJDV-HTOAHKCRSA-N
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Description

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of galactose, a type of sugar, and is often used in organic synthesis and biochemical research. This compound is known for its role in glycosylation reactions, where it serves as a glycosyl donor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride typically involves the acetylation of galactose followed by the introduction of a chloride group. One common method includes the following steps:

    Acetylation: Galactose is reacted with acetic anhydride in the presence of a catalyst such as sodium acetate to form tetra-acetylated galactose.

    Chlorination: The tetra-acetylated galactose is then treated with thionyl chloride (SOCl2) to introduce the chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding galactose derivatives.

    Glycosylation: It acts as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.

    Glycosylation: Catalysts such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·Et2O) are often used to facilitate the glycosylation process.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted galactose derivatives.

    Hydrolysis: The major product is deacetylated galactose.

    Glycosylation: The major products are glycosides, where the galactose unit is linked to another molecule via a glycosidic bond.

Scientific Research Applications

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Employed in the study of glycosylation processes and the role of carbohydrates in biological systems.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials, including biodegradable polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl bromide: Similar in structure but contains a bromide group instead of a chloride group.

    2,3,4,6-Tetra-o-acetyl-alpha-d-glucopyranosyl chloride: Similar in structure but derived from glucose instead of galactose.

    2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl chloride: Similar in structure but derived from mannose instead of galactose.

Uniqueness

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is unique due to its specific configuration and reactivity as a glycosyl donor. Its ability to participate in selective glycosylation reactions makes it valuable in the synthesis of complex carbohydrates and glycoconjugates, which are important in various biological and industrial applications.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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